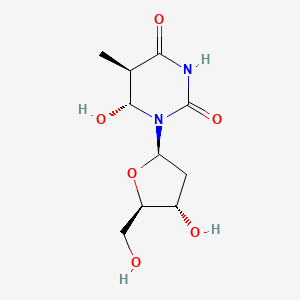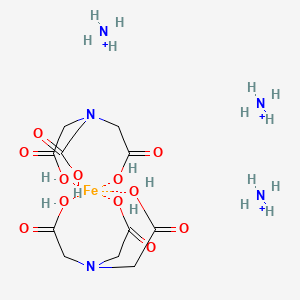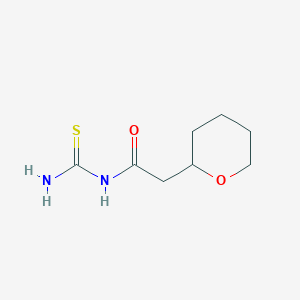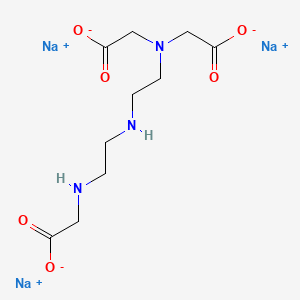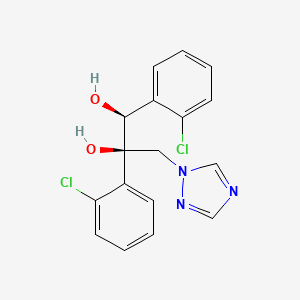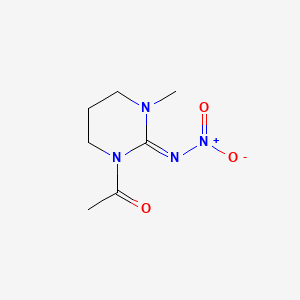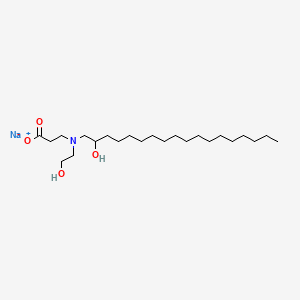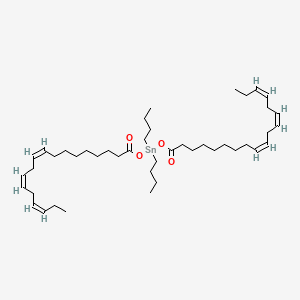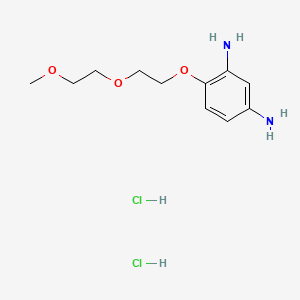
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride is an organic compound belonging to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with diamine and methoxyethoxy groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
The synthesis of 4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride typically involves electrophilic aromatic substitution reactionsThe final step involves the addition of diamine groups under controlled conditions to ensure the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
4-(2-(2-Methoxyethoxy)ethoxy)benzene-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:
4-(2-Methoxyethoxy)benzene-1,3-diamine: This compound lacks the additional ethoxy groups, making it less versatile in certain applications.
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has a similar structure but lacks the diamine groups, limiting its use in reactions requiring amine functionalities
The unique combination of methoxyethoxy and diamine groups in this compound makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
93805-25-5 |
|---|---|
Fórmula molecular |
C11H20Cl2N2O3 |
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O3.2ClH/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,12-13H2,1H3;2*1H |
Clave InChI |
LVYLLCADFSAKDQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=C(C=C(C=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


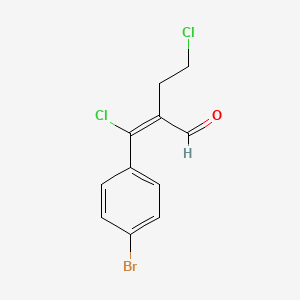
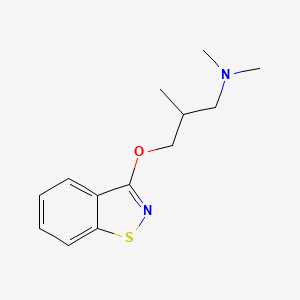
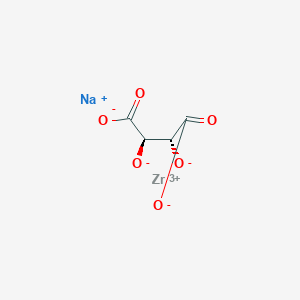
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
